2-(3,4-Dimethoxy-phenyl)-5-phenyl-4-thiophen-2-yl-1H-imidazole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an imidazole ring substituted with phenyl, thiophen-2-yl, and 3,4-dimethoxyphenyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxaldehyde and aniline in the presence of a suitable catalyst, followed by cyclization to form the imidazole ring. Reaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like ammonium acetate or acetic anhydride .
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring or other functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: This compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The presence of the imidazole ring allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Known for its bioactive properties and used in the development of pharmaceuticals.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Exhibits a range of biological activities and is used in drug design.
Properties
Molecular Formula |
C21H18N2O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C21H18N2O2S/c1-24-16-11-10-15(13-17(16)25-2)21-22-19(14-7-4-3-5-8-14)20(23-21)18-9-6-12-26-18/h3-13H,1-2H3,(H,22,23) |
InChI Key |
NDVPDWNOBZMBJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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